![molecular formula C14H18BrNO4 B558699 Boc-3-bromo-D-phenylalanine CAS No. 261360-77-4](/img/structure/B558699.png)
Boc-3-bromo-D-phenylalanine
Overview
Description
Boc-3-bromo-D-phenylalanine is a biochemical used in proteomics research . It has a molecular formula of C14H18BrNO4 and a molecular weight of 344.2 .
Synthesis Analysis
The synthesis of Boc-3-bromo-D-phenylalanine involves the use of guanidine hydrochloride and di-tert-butyl dicarbonate in ethanol at 35-40°C . The reaction mixture is stirred until a clear solution is obtained .Molecular Structure Analysis
The IUPAC name for Boc-3-bromo-D-phenylalanine is ethyl ®-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate . The InChI code is 1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m1/s1 .Physical And Chemical Properties Analysis
Boc-3-bromo-D-phenylalanine has a molecular weight of 344.2 .Scientific Research Applications
Pharmaceutical Intermediate
Boc-3-bromo-D-phenylalanine is used as a pharmaceutical intermediate. This application involves the compound being a precursor or a chemical ingredient that is incorporated into final pharmaceutical products during the synthesis process .
Proteomics Research
This compound is utilized in proteomics research, which is the large-scale study of proteins, particularly their structures and functions. It may be used in the synthesis of peptides or in the modification of proteins for study .
Synthetic Chemistry
In synthetic chemistry, Boc-3-bromo-D-phenylalanine can be used to introduce bromine into peptides. Bromination is a key step in various synthetic pathways, especially when creating compounds with specific desired properties .
Biochemical Studies
As a biochemical, it can be used for various biochemical studies including enzyme-substrate interactions, protein folding, and signaling pathways. Its unique structure allows for specific interactions within biological systems .
Medicinal Chemistry
In medicinal chemistry, it may be used to design and synthesize new drug candidates. The bromine atom could be crucial for the biological activity of new compounds .
Safety and Hazards
Mechanism of Action
properties
IUPAC Name |
(2R)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUDYESOPLBQIR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426509 | |
Record name | Boc-3-bromo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-bromo-D-phenylalanine | |
CAS RN |
261360-77-4 | |
Record name | 3-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261360-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-3-bromo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.